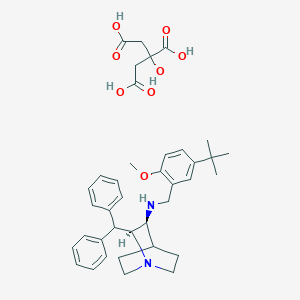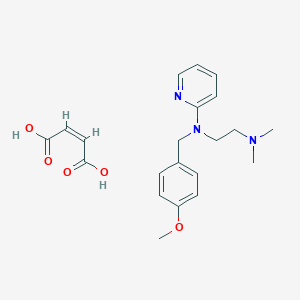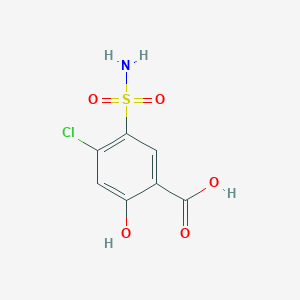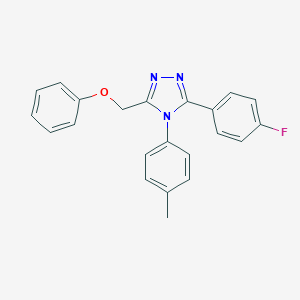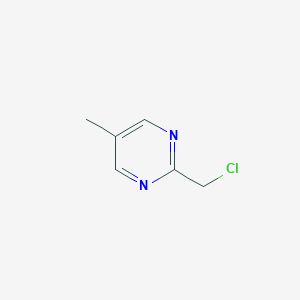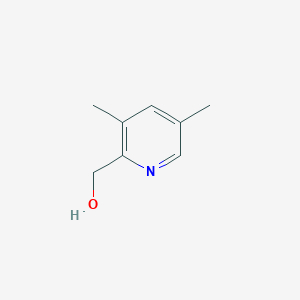
2,4-ジクロロ-5-フルオロベンゾニトリル
概要
説明
2,4-Dichloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, particularly in the pharmaceutical and agrochemical industries .
科学的研究の応用
2,4-Dichloro-5-fluorobenzonitrile has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: Employed in the production of herbicides and pesticides.
Material Science: Utilized in the development of advanced materials with specific properties.
作用機序
Target of Action
2,4-Dichloro-5-fluorobenzonitrile is primarily used as a basic material for the synthesis of 2-chloro-4,5-difluorobenzoic acid . This compound is an intermediate in the preparation of pharmaceuticals and agrochemicals .
Mode of Action
The compound is employed in the synthesis of 2-chloro-4,5-difluorobenzoic acid via 2-chloro-4,5-difluorobenzonitrile . This is achieved by selective fluorination . The compound is also used in the preparation of chloro-2-difluoro-4,5-benzonitrile .
Biochemical Pathways
It’s known that the compound is used in the synthesis of pharmaceuticals and agrochemicals , suggesting it may play a role in various biochemical pathways depending on the specific end product.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-fluorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride in the presence of catalytic amounts of dimethylformamide (DMF). The resulting acid chloride is then reacted with ammonia to form the corresponding amide, which is subsequently dehydrated using phosphorus oxychloride to yield the desired benzonitrile .
Another method involves the bromination of 1,3-dichloro-4-fluorobenzene to form 1-bromo-2,4-dichloro-5-fluorobenzene, which is then reacted with copper(I) cyanide to produce 2,4-dichloro-5-fluorobenzonitrile .
Industrial Production Methods
Industrial production of 2,4-dichloro-5-fluorobenzonitrile typically involves the ammoxidation of 2,4-dichloro-5-fluorotoluene. This process converts the toluene derivative into the corresponding benzonitrile using ammonia and a suitable catalyst under high-temperature conditions .
化学反応の分析
Types of Reactions
2,4-Dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the conversion of carboxylic acids to acid chlorides.
Ammonia (NH3): Used in the formation of amides from acid chlorides.
Phosphorus Oxychloride (POCl3): Used for the dehydration of amides to nitriles.
Copper(I) Cyanide (CuCN): Used in the substitution of bromine with a nitrile group.
Major Products Formed
2-Chloro-4,5-difluorobenzoic Acid: Formed by the hydrolysis of 2-chloro-4,5-difluorobenzonitrile, which is synthesized from 2,4-dichloro-5-fluorobenzonitrile.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-5-fluorobenzoic Acid
- 2,6-Dichloro-3-fluorobenzonitrile
- 2,4-Dichloro-5-fluoronitrobenzene
Uniqueness
2,4-Dichloro-5-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .
特性
IUPAC Name |
2,4-dichloro-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBZWBDTFUFZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382268 | |
| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128593-93-1 | |
| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128593-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dichloro-5-fluorobenzonitrile in chemical synthesis?
A1: 2,4-Dichloro-5-fluorobenzonitrile serves as a crucial starting material for synthesizing 2,4,5-trifluorobenzonitrile []. This transformation highlights its role as a valuable building block in organic chemistry.
Q2: What is the main advantage of the synthesis method described for 2,4,5-trifluorobenzonitrile using 2,4-Dichloro-5-fluorobenzonitrile as a starting material?
A2: The patented synthesis method [] emphasizes the use of a phase transfer catalyst, enabling the reaction to proceed efficiently and achieve a high yield of 2,4,5-trifluorobenzonitrile. This approach offers an economically advantageous and industrially scalable process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


